1-Bromo-2,2-difluoroethylene
Overview
Description
1-Bromo-2,2-difluoroethylene is a halogenated hydrocarbon with the molecular formula C2HBrF2. This compound is known for its unique chemical properties and is used in various industrial and research applications. It is a colorless, volatile liquid that is produced by the reaction of bromine with ethene .
Mechanism of Action
Target of Action
This compound is a halogenated hydrocarbon, and these types of compounds are generally known to interact with a variety of biological targets, including proteins and nucleic acids . .
Mode of Action
In general, halogenated hydrocarbons can interact with biological molecules through covalent bonding, hydrogen bonding, and van der Waals interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially leading to various biological effects.
Biochemical Pathways
Halogenated hydrocarbons can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins.
Result of Action
Given its potential to interact with a variety of biological targets, it could potentially have a wide range of effects at the molecular and cellular levels
Action Environment
The action of 2-Bromo-1,1-difluoroethene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity and interactions with biological targets . Additionally, factors such as temperature and pH can influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-difluoroethylene can be synthesized through the halogenation of ethene. The reaction involves the addition of bromine to ethene in the presence of a fluorinating agent. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2-difluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other halogens or functional groups.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and nucleophiles (e.g., hydroxide, amines).
Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Cl2, Br2) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while addition reactions can produce dihalogenated compounds .
Scientific Research Applications
1-Bromo-2,2-difluoroethylene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Ethene, 1,1-difluoro-: Similar in structure but lacks the bromine atom.
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Contains both bromine and chlorine atoms.
Ethene, 2-chloro-1,1-difluoro-: Contains chlorine instead of bromine.
Uniqueness
1-Bromo-2,2-difluoroethylene is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-bromo-1,1-difluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2/c3-1-2(4)5/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGNGBWAMYFUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059886 | |
Record name | Ethene, 2-bromo-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |
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Molecular Weight |
142.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; Boiling point = 6 deg C; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-1,1-difluoroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19529 | |
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CAS No. |
359-08-0 | |
Record name | 2-Bromo-1,1-difluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromo-1,1-difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359080 | |
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Record name | Ethene, 2-bromo-1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethene, 2-bromo-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,1-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.023 | |
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Record name | 1,1-DIFLUORO-2-BROMOETHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ85QDC2B | |
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Q1: Why are bromine-containing cysteine S-conjugates, such as those derived from 2-bromo-1,1-difluoroethene, of interest in toxicology research?
A1: While 1,1-difluoroalkene-derived S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteine conjugates were initially considered non-mutagenic, further research revealed that the presence of bromine in these conjugates significantly alters their toxicological profile. Specifically, bromine-containing 1,1-difluoroalkene-derived cysteine S-conjugates, like those derived from 2-bromo-1,1-difluoroethene, have been shown to exhibit mutagenic properties. [] This discovery highlights the importance of investigating the structure-activity relationship of these compounds to understand how seemingly minor structural changes, such as the presence of bromine, can drastically impact their biological activity.
Q2: What are the key reactive intermediates formed during the cysteine conjugate beta-lyase-catalyzed biotransformation of 2-bromo-1,1-difluoroethene-derived cysteine S-conjugates?
A2: Research suggests that 2,2-difluoro-3-halothiiranes are key reactive intermediates in this biotransformation process. [] These thiiranes are proposed to form via internal displacement of bromide and subsequent cyclization of 2-bromo-2-halo-1,1-difluoroethanethiolates, which are themselves beta-elimination products of the parent cysteine S-conjugates. These halogenated thiiranes can further undergo sulfur elimination to yield 1,1-difluoro-2-haloethenes. For instance, 2-bromo-1,1-difluoroethene was detected as a terminal product of the cysteine conjugate beta-lyase-catalyzed biotransformation of S-(2,2-dibromo-1,1-difluoroethyl)-L-cysteine. [] This finding provides valuable insight into the metabolic pathways of these compounds and their potential for toxicity.
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